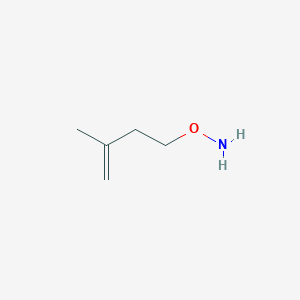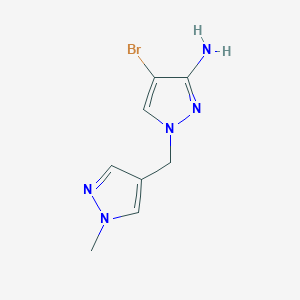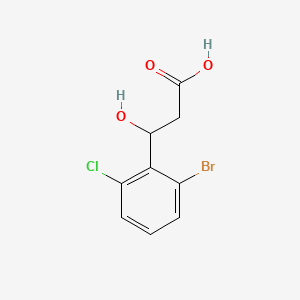
2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by a trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride has several scientific research applications:
Biology: The compound’s unique structural properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-Methyl-5-(trifluoromethyl)phenyl: Contains a phenyl ring with similar substituents.
2-Methyl-5-(trifluoromethyl)pyrazole: Features a pyrazole ring with similar substituents.
Uniqueness
2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C6H11ClF3N |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
2-methyl-5-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-4-2-3-5(10-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H |
Clave InChI |
QYCJJDIYWHPLGE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)

![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)



![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)

